molecular formula C10H7NO2S B1608666 5-(Thiophen-3-YL)nicotinic acid CAS No. 893723-32-5

5-(Thiophen-3-YL)nicotinic acid

Cat. No.: B1608666
CAS No.: 893723-32-5
M. Wt: 205.23 g/mol
InChI Key: QZPQTJJXLAOEQZ-UHFFFAOYSA-N
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Description

5-(Thiophen-3-YL)nicotinic acid is a heterocyclic compound that features a thiophene ring attached to the nicotinic acid moiety

Biochemical Analysis

Biochemical Properties

5-(Thiophen-3-YL)nicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways and cellular processes. Additionally, this compound can bind to specific receptors, modulating their activity and influencing downstream effects .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the activity of transcription factors, which are proteins that regulate the expression of specific genes . By altering gene expression, this compound can impact various cellular functions, including cell growth, differentiation, and apoptosis . Furthermore, it can affect cellular metabolism by interacting with metabolic enzymes and altering the flux of metabolites through different pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, altering their activity . For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of target genes, ultimately affecting cellular function and behavior .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are important factors to consider. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cellular context . For instance, prolonged exposure to this compound may lead to adaptive responses in cells, such as changes in gene expression or metabolic activity .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anti-cancer activity . At higher doses, it may cause toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . These dose-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications and understanding the potential risks associated with high-dose exposure .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can interact with enzymes and cofactors that regulate the metabolism of various biomolecules . For example, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates or metabolites . These metabolic transformations can influence the compound’s bioavailability, efficacy, and toxicity . Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes in different pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or passive diffusion . Once inside the cell, it may bind to intracellular proteins or accumulate in specific compartments, such as the cytoplasm or nucleus . The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Alternatively, this compound may accumulate in the nucleus, where it can interact with nuclear receptors or transcription factors to regulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiophen-3-YL)nicotinic acid typically involves the coupling of thiophene derivatives with nicotinic acid or its precursors. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a thiophene boronic acid with a halogenated nicotinic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like ethanol or water, and the reaction is carried out at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(Thiophen-3-YL)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents.

Major Products

Scientific Research Applications

5-(Thiophen-3-YL)nicotinic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxylic acid
  • Nicotinic acid
  • Thiophene-3-carboxylic acid

Uniqueness

5-(Thiophen-3-YL)nicotinic acid is unique due to the combination of the thiophene ring and nicotinic acid moiety. This dual functionality allows it to exhibit properties of both components, making it a versatile compound in various applications. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic interactions, enhancing its potential in drug design and materials science .

Properties

IUPAC Name

5-thiophen-3-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-10(13)9-3-8(4-11-5-9)7-1-2-14-6-7/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPQTJJXLAOEQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406237
Record name 5-thiophen-3-ylpyridine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893723-32-5
Record name 5-thiophen-3-ylpyridine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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